molecular formula C15H10BrNO2 B5483901 2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol

2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol

Cat. No. B5483901
M. Wt: 316.15 g/mol
InChI Key: RRYICKYBPXYLCQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol” is a complex organic molecule that contains a quinolinol group, a vinyl group, and a brominated furyl group . These groups are common in many organic compounds and have various chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The quinolinol group would provide a heterocyclic aromatic ring, the vinyl group would provide a carbon-carbon double bond, and the brominated furyl group would provide another aromatic ring with a bromine substituent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, the vinyl group, and the aromatic rings. These groups are known to participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis and evaluating its efficacy and safety in clinical trials .

properties

IUPAC Name

2-[(E)-2-(5-bromofuran-2-yl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYICKYBPXYLCQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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